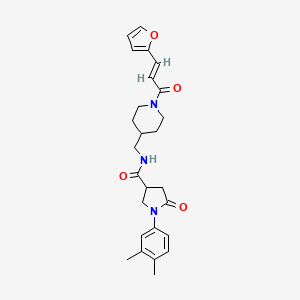
(E)-1-(3,4-dimethylphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(3,4-dimethylphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C26H31N3O4 and its molecular weight is 449.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-1-(3,4-dimethylphenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule with potential biological activities due to its unique structural features. It contains a pyrrolidine ring, a furan moiety, and various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is C26H31N3O4, with a molecular weight of 445.55 g/mol. The structure includes:
- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
- Furan side chain : Contributes to the compound's reactivity and potential biological interactions.
- Carboxamide group : May participate in various biochemical reactions.
Preliminary studies suggest that compounds similar to This compound exhibit significant biological activities, particularly in cancer treatment. The mechanisms include:
- Apoptosis Induction : Studies indicate that derivatives of pyrrolidine compounds can trigger apoptosis in cancer cells.
- Cell Cycle Arrest : These compounds may inhibit cell proliferation by interfering with cell cycle progression.
Biological Activity Overview
Research has shown that similar compounds exhibit a range of biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| This compound | Pyrrolidine ring, furan side chain | Potential anti-cancer activity | Complex multi-functional structure |
| N-(2-hydroxyphenyl)-5-oxopyrrolidine | Pyrrolidine ring with hydroxyl group | Antioxidant properties | Simpler structure with fewer substituents |
| Acrylamide derivatives | Acrylamide functional group | Varies widely depending on substituents | Highly reactive due to double bond |
| Furan-containing compounds | Furan ring | Antimicrobial and anti-inflammatory effects | Diverse biological activities |
Anti-Cancer Activity
A study on pyrrolidine derivatives revealed their effectiveness against cervical cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific compound's structural features enhance its interaction with biological targets involved in cancer pathways.
Interaction Studies
Molecular docking simulations have been employed to assess the binding affinities of this compound with various enzymes and receptors. Techniques such as surface plasmon resonance (SPR) have been used to quantify these interactions, providing insights into the compound's potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-18-5-6-22(14-19(18)2)29-17-21(15-25(29)31)26(32)27-16-20-9-11-28(12-10-20)24(30)8-7-23-4-3-13-33-23/h3-8,13-14,20-21H,9-12,15-17H2,1-2H3,(H,27,32)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWSXJXBGGCIPS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














